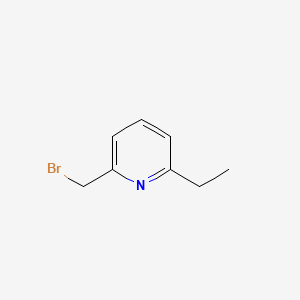
2-(Bromomethyl)-6-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-6-ethylpyridine is an organic compound that belongs to the class of pyridines. It is characterized by a bromomethyl group attached to the second position and an ethyl group attached to the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 6-ethylpyridine in a suitable solvent such as dichloromethane.
- Add N-bromosuccinimide and a catalytic amount of AIBN.
- Reflux the mixture until the reaction is complete.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous mixing of 6-ethylpyridine and N-bromosuccinimide in a solvent, followed by irradiation with UV light to initiate the bromination reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-6-ethylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of 6-ethylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: Methyl derivatives of 6-ethylpyridine.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-ethylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-6-ethylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Bromomethyl)-6-ethylpyridine is unique due to the presence of both a bromomethyl and an ethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns and allows for the synthesis of a diverse array of derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H10BrN |
|---|---|
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
2-(bromomethyl)-6-ethylpyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-7-4-3-5-8(6-9)10-7/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
SROQIKSXGIUWIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
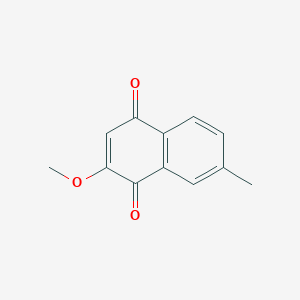
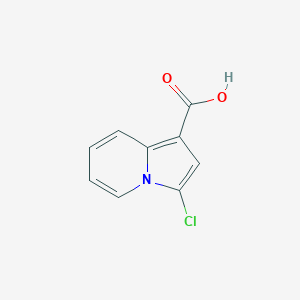

![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)

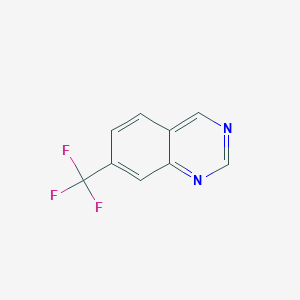
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)

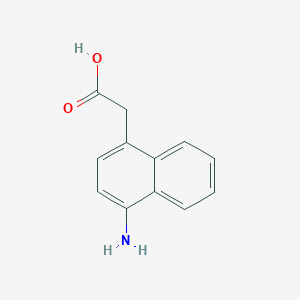
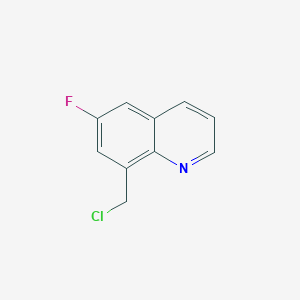

![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
